molecular formula C14H12O3 B5910070 3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 114570-69-3

3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5910070
CAS No.: 114570-69-3
M. Wt: 228.24 g/mol
InChI Key: BHFGGNLNMIPQQY-CMDGGOBGSA-N
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Description

3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 5066-65-9) is a synthetic chalcone derivative of high interest in medicinal chemistry and materials science research. With a molecular formula of C 14 H 12 O 3 and a molecular weight of 228.24 g/mol, this compound serves as a versatile building block for the synthesis of various heterocyclic systems . Its core structure, an α,β-unsaturated ketone flanked by a furan and a 4-methoxyphenyl ring, is a key pharmacophore associated with a broad spectrum of biological activities. Chalcone derivatives like this one are frequently investigated as precursors for developing novel therapeutic agents due to their reported biological properties, which include potential anticancer and antimicrobial activities . Single-crystal X-ray diffraction studies confirm that the molecule adopts an E-configuration about the C2=C3 double bond and reveal that the furan and benzene rings are nearly coplanar, with a dihedral angle of approximately 8.56° to 9.22°, a conformation stabilized by C-H···π and π-π interactions in the crystal lattice . Researchers commonly employ this compound in condensation and cyclization reactions; for instance, it can be synthesized from p-methoxyacetophenone and furfural in the presence of a base and subsequently used to synthesize bioactive pyrazole and other five-membered nitrogen heterocycles for pharmacological screening . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGGNLNMIPQQY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215710
Record name (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114570-69-3, 5066-65-9
Record name (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Record name NSC54627
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Record name (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Synthetic Methodologies and Process Optimization for 3 2 Furyl 1 4 Methoxyphenyl Prop 2 En 1 One

Traditional Base-Catalyzed Claisen-Schmidt Condensation

The cornerstone of synthesizing 3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 2-furaldehyde with 4-methoxyacetophenone. iucr.org

Mechanistic Insights and Reaction Parameters (Temperature, Solvent, Base)

The reaction mechanism commences with the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-furaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound.

Several factors critically influence the reaction's success. The choice of base is pivotal; strong bases like NaOH and KOH are commonly employed to ensure efficient enolate formation. The solvent system typically consists of an alcohol, such as ethanol, which effectively dissolves the reactants and the base. iucr.orgnih.gov Temperature is another crucial parameter, with many reactions proceeding effectively at room temperature, although gentle heating can sometimes be used to expedite the reaction.

ParameterTypical Conditions
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Ethanol/Water mixture
Temperature Room temperature to gentle heating
Reactant Ratio Equimolar amounts of 2-furaldehyde and 4-methoxyacetophenone

This table presents typical parameters for the traditional base-catalyzed Claisen-Schmidt condensation for synthesizing furan-containing chalcones.

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of the final product involves careful control of the reaction conditions. The concentration of the base is a key variable; a sufficient concentration is necessary to catalyze the reaction, but an excess can lead to side reactions. The reaction time is also a critical factor, with a typical duration of several hours. nih.gov Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal time for quenching the reaction.

For purity enhancement, the crude product is often subjected to recrystallization from a suitable solvent, such as ethanol. nih.gov This process removes unreacted starting materials and byproducts, yielding a crystalline solid of high purity.

StrategyApproach
Yield Optimization - Precise control of base concentration. - Monitoring reaction progress via TLC to determine optimal reaction time.
Purity Enhancement - Recrystallization of the crude product from a suitable solvent (e.g., ethanol).

This table outlines key strategies for optimizing the yield and enhancing the purity of the synthesized chalcone (B49325).

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Claisen-Schmidt condensation. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner product formation. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

MethodReaction TimeYield
Conventional HeatingSeveral hoursGood
Microwave IrradiationMinutesOften higher than conventional

This table provides a comparative overview of reaction times and yields for conventional versus microwave-assisted synthesis of chalcones.

Ultrasound-Promoted Synthesis and Efficiency Gains

Sonochemistry, the application of ultrasound to chemical reactions, offers another effective green synthetic route. Ultrasound irradiation promotes the formation and collapse of cavitation bubbles in the reaction medium, generating localized high temperatures and pressures. This phenomenon enhances mass transfer and accelerates the reaction rate, leading to significantly shorter reaction times and improved yields compared to conventional methods. nih.gov For the synthesis of chalcones, ultrasound has been shown to drive the reaction to completion in a fraction of the time required by traditional stirring methods. nih.gov

MethodReaction TimeEnergy Consumption
Conventional Stirring4 hoursHigher
Ultrasound Irradiation10 minutesSignificantly Lower (up to 90% saving)

This table compares the reaction time and energy efficiency of conventional stirring versus ultrasound-promoted synthesis of a similar chalcone. nih.gov

Solvent-Free and Solid-Phase Reaction Techniques

Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free Claisen-Schmidt condensations can be achieved by grinding the solid reactants with a solid base catalyst, such as NaOH, in a mortar and pestle. nih.gov This mechanochemical approach is not only environmentally benign but also highly efficient, often resulting in high yields of the desired chalcone in a short period. The reaction between 2-furaldehyde and 2-hydroxyacetophenone, for instance, proceeds smoothly under solvent-free conditions with NaOH as the catalyst. nih.gov

TechniqueConditionsAdvantages
Solvent-Free Grinding Grinding solid reactants with a solid base (e.g., NaOH) at room temperature.- Environmentally friendly (no solvent). - High efficiency and yields. - Simple work-up.

This table summarizes the key features and benefits of solvent-free synthesis of chalcones.

Catalyst-Mediated Synthesis (e.g., Supported Catalysts, Ionic Liquids)

Modern synthetic approaches for chalcones, including this compound, increasingly utilize advanced catalytic systems to enhance efficiency and sustainability.

Supported Catalysts:

Heterogeneous catalysts, such as those supported on silica (B1680970), offer advantages like easy recovery and reusability, contributing to greener chemical processes. For instance, H5PMo10V2O40 supported on SiO2 has been effectively used as a reusable heterogeneous catalyst for the Claisen-Schmidt condensation of various aldehydes and ketones under solvent-free conditions, demonstrating excellent reusability. researchgate.net Another example involves the use of LDH/graphene nanocomposites as efficient base catalysts for the Claisen-Schmidt condensation between acetophenone (B1666503) and benzaldehyde (B42025). mdpi.com These catalysts exhibit high basicity and can achieve total selectivity towards chalcone when the reaction is performed in a slightly acidic solvent like acetonitrile (B52724). mdpi.com

CatalystSupportReaction ConditionsAdvantages
H5PMo10V2O40SiO2Solvent-freeReusable, environmentally friendly researchgate.net
Layered Double Hydroxides (LDH)GrapheneAcetonitrileHigh selectivity, strong basicity mdpi.com

Ionic Liquids:

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis due to their unique properties, including low vapor pressure, thermal stability, and recyclability. acs.orgresearchgate.net In the context of chalcone synthesis, both acidic and basic ionic liquids have been employed to catalyze the Claisen-Schmidt condensation. acs.orgresearchgate.net

For example, sulfonic acid-functionalized ionic liquids can act as both catalyst and solvent, leading to high yields of chalcones. acs.org The product can be easily separated by decantation, and the ionic liquid can be recovered and reused. acs.org Similarly, basic ionic liquids based on imidazolium (B1220033) have been shown to efficiently catalyze the Claisen-Schmidt condensation at room temperature, with the ionic liquid being reusable multiple times without a significant loss of activity. researchgate.net

Ionic Liquid TypeExampleRoleKey Features
AcidicSulfonic acid-functionalizedCatalyst and SolventHigh yields, easy product separation, recyclable acs.org
BasicImidazolium-basedCatalystEfficient at room temperature, reusable researchgate.net

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are crucial aspects in the synthesis of complex molecules. In the context of this compound, these principles apply to reactions involving the selective modification of one functional group in the presence of others. The Claisen-Schmidt condensation itself is a highly selective reaction, specifically forming the α,β-unsaturated ketone linkage between the chosen aldehyde and ketone.

Further selective transformations can be performed on the chalcone backbone. For instance, chemoselective addition of malononitrile (B47326) to the carbonyl group of chalcones can be achieved using hexyltriphenylphosphonium bromide as an ionic liquid catalyst. researchgate.net

Derivatization Strategies from this compound Precursors

The versatile chemical structure of this compound, featuring an α,β-unsaturated ketone moiety and two distinct aromatic rings, allows for a wide range of derivatization strategies to synthesize novel compounds with potential biological activities. nih.gov

Heterocyclic Annulation Reactions (e.g., Pyrazolines, Pyrimidines)

The α,β-unsaturated ketone system in chalcones is an excellent Michael acceptor, making it a valuable precursor for the synthesis of various heterocyclic compounds. ekb.eg

Pyrazolines: Pyrazoline derivatives can be synthesized from chalcones through condensation reactions with hydrazine (B178648) derivatives. These five-membered heterocyclic compounds are known to exhibit a wide range of pharmacological activities. nih.gov

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized by the condensation reaction of chalcones with urea, thiourea, or guanidine (B92328) hydrochloride under basic conditions. nih.gov Both conventional heating and microwave irradiation methods can be employed for this synthesis, with the latter often providing higher yields in shorter reaction times. ijper.org For example, a series of furan-based pyrimidine molecules have been synthesized from corresponding chalcone precursors. researchgate.net

HeterocycleReagentConditions
PyrazolineHydrazine derivativesCondensation
PyrimidineUrea/Thiourea/GuanidineBasic conditions, conventional or microwave heating ijper.org

Transformations Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality is a key reactive site in the chalcone scaffold, enabling various chemical transformations. These reactions can lead to the formation of diverse molecular architectures. For example, the double bond can undergo reduction or participate in cycloaddition reactions. Furthermore, the carbonyl group can be a target for nucleophilic attack. The reactivity of this moiety is central to many of the derivatization strategies. nih.govnih.gov

Modifications of the Furyl and Methoxyphenyl Rings

In addition to the reactions involving the enone system, the furyl and methoxyphenyl rings of this compound can also be modified to generate new derivatives. nih.gov

Furyl Ring: The furan (B31954) ring can undergo electrophilic substitution reactions, although it is sensitive to strong acids. fayoum.edu.eg Modifications to the furan ring can influence the biological activity of the resulting compounds. The attachment of a furan moiety to a chalcone A-ring has been shown to enhance antiproliferative activity. nih.gov

Methoxyphenyl Ring: The methoxyphenyl ring can also be subjected to various modifications. The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. researchgate.net The position and number of methoxy groups on the phenyl rings of chalcones have been shown to be important for their biological activities. nih.gov

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of chalcones and their derivatives requires synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally friendly. The Claisen-Schmidt condensation remains a widely used method due to its simplicity and the availability of starting materials. nih.gov However, for large-scale production, several factors need to be considered.

The use of solvent-free or green solvent-based protocols is highly desirable from an industrial perspective to minimize waste and environmental impact. rsc.orgacs.org Mechanochemical methods, such as ball milling, offer a promising solvent-free alternative for chalcone synthesis. rsc.org The development of robust and recyclable catalysts is also crucial for economically viable industrial processes. Supported catalysts and recyclable ionic liquids are attractive options in this regard. researchgate.netresearchgate.net

The optimization of reaction parameters such as temperature, reaction time, and catalyst loading is essential to maximize yield and purity while minimizing energy consumption. Continuous flow processes are also being explored for the synthesis of chalcones, which can offer better control over reaction conditions and facilitate easier scale-up compared to batch processes.

Advanced Spectroscopic and Analytical Characterization of 3 2 Furyl 1 4 Methoxyphenyl Prop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for the primary structural verification of 3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity and spatial relationship between neighboring protons.

The ¹H NMR spectrum distinctly shows signals corresponding to the protons of the 4-methoxyphenyl (B3050149) group, the 2-furyl group, and the α,β-unsaturated enone bridge. The protons of the methoxy (B1213986) group typically appear as a sharp singlet in the upfield region. The aromatic protons of the methoxyphenyl ring exhibit a characteristic AA'BB' splitting pattern. Protons of the furan (B31954) ring and the vinylic protons (H-α and H-β) resonate in the downfield region.

A crucial piece of stereochemical information is derived from the coupling constant between the two vinylic protons, H-α and H-β. For chalcones, a large coupling constant, typically in the range of 15-16 Hz, is definitive evidence for a trans or (E)-configuration of the double bond, which is the thermodynamically more stable isomer. fabad.org.tr

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found in the far downfield region (δ 185-195 ppm). fabad.org.tr The carbons of the aromatic and furan rings, as well as the vinylic carbons (C-α and C-β), resonate at intermediate chemical shifts, while the methoxy carbon is observed at a higher field.

Representative ¹H NMR Data for this compound

This table is a representative compilation based on typical chemical shifts for this class of compounds.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)~7.45d~15.5
H-β (vinylic)~7.75d~15.5
H-3' (furan)~6.55dd3.5, 1.8
H-4' (furan)~6.70d3.5
H-5' (furan)~7.60d1.8
H-2'', H-6''~8.05d8.9
H-3'', H-5''~7.00d8.9
-OCH₃~3.90s-

Representative ¹³C NMR Data for this compound

This table is a representative compilation based on typical chemical shifts for this class of compounds.

Carbon AssignmentChemical Shift (δ, ppm)
C=O~188.0
C-α~121.5
C-β~130.0
C-1' (furan)~152.0
C-2' (furan)~117.0
C-3' (furan)~112.5
C-4' (furan)~145.0
C-1''~131.0
C-2'', C-6''~130.5
C-3'', C-5''~114.0
C-4''~163.5
-OCH₃~55.5

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

While 1D NMR provides foundational data, 2D NMR techniques are employed for the definitive and unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show cross-peaks connecting H-α to H-β, confirming their adjacency. It would also map the connectivity between the protons on the furan ring (H-3', H-4', and H-5') and the protons on the methoxyphenyl ring (H-2''/H-6'' with H-3''/H-5''), allowing for their complete assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning carbon signals based on the already-assigned proton signals. For example, the signal for H-α would show a cross-peak to the signal for C-α, and the methoxy proton singlet would correlate directly with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the vinylic protons (H-α and H-β) to the carbonyl carbon (C=O), confirming the enone system.

Correlations from H-β to the carbons of the furan ring, establishing the connection between the vinyl group and the furan ring.

Correlations from H-α to the carbons of the methoxyphenyl ring.

Correlations from the protons on the methoxyphenyl ring (H-2''/H-6'') to the carbonyl carbon.

Together, these 2D experiments provide a robust and interlocking network of data that allows for the confident assignment of every atom within the molecule's structure.

Solid-State NMR for Conformational Analysis

While solution-state NMR reveals the time-averaged structure of a molecule, solid-state NMR (ssNMR) provides insight into the molecular conformation and packing in the crystalline state. Chalcones can exist in different conformations, particularly the s-cis and s-trans arrangements around the single bond connecting the carbonyl group and the vinyl bridge. fabad.org.tr

Solid-state NMR can distinguish between these conformers, as the different spatial arrangements lead to distinct chemical shifts. Furthermore, if the compound can crystallize in multiple forms (polymorphism), ssNMR is a powerful tool for identifying and characterizing each unique crystalline phase, as subtle differences in intermolecular interactions and crystal packing are reflected in the NMR spectra.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the nature of chemical bonds and functional groups, providing a molecular "fingerprint."

Characterization of Functional Groups and Molecular Fingerprints

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. The most prominent band is the stretching vibration of the α,β-unsaturated carbonyl group (νC=O), which typically appears in the region of 1640-1660 cm⁻¹. rsc.org This frequency is lower than that of a simple ketone due to the extended conjugation in the chalcone (B49325) backbone.

Other significant vibrations include the C=C stretching of the enone system and the aromatic/furan rings, observed in the 1500-1600 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the methoxy ether group and the furan ring are also clearly identifiable. jetir.org The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to various bending and deformation modes, which constitute the unique fingerprint region of the molecule.

Representative Vibrational Data for this compound

This table is a representative compilation based on typical vibrational frequencies for this class of compounds. rsc.org

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3100-3000C-H stretchAromatic/Furan/Vinylic
~2950-2850C-H stretchMethoxy (-OCH₃)
~1650C=O stretchConjugated Ketone
~1580C=C stretchEnone/Aromatic
~1260C-O stretchAryl Ether
~1170C-O stretchFuran Ring
~980C-H bend (out-of-plane)trans-vinylic

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to FT-IR, the symmetric vibrations of the C=C bonds in the aromatic rings and the enone bridge typically give rise to strong Raman signals.

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the progress of chemical reactions in real-time without the need for sampling. The synthesis of chalcones is commonly achieved via a Claisen-Schmidt condensation, reacting an acetophenone (B1666503) with an aldehyde.

To monitor the synthesis of this compound, an FT-IR probe would be inserted directly into the reaction vessel. The reaction progress can be tracked by monitoring the changes in specific infrared bands over time:

Reactant Consumption: The disappearance of the characteristic C=O stretching band of the starting material, 2-furaldehyde (typically around 1700 cm⁻¹), would be monitored.

Product Formation: The simultaneous appearance and increase in the intensity of the C=O stretching band of the conjugated chalcone product (around 1650 cm⁻¹) would be tracked. scispace.com

By trending the absorbance of these peaks over time, a real-time reaction profile can be generated. This data provides valuable kinetic information, helps determine the reaction endpoint, and ensures the process is proceeding as expected, making it a vital tool for reaction optimization and control.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint that confirms the identity and integrity of the synthesized molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy and precision. sciex.com For this compound, with the molecular formula C₁₄H₁₂O₃, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This experimental determination is crucial for unequivocally confirming the compound's elemental formula, distinguishing it from isomers, and verifying its purity. HRMS instruments like Orbitrap or TOF analyzers provide the necessary resolution and mass accuracy for this purpose. sciex.com

Table 1: HRMS Data for this compound
Molecular FormulaAdductTheoretical Exact Mass (m/z)Observed Mass (m/z)
C₁₄H₁₂O₃[M+H]⁺229.08592Data not available in searched literature

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is utilized to analyze the fragmentation patterns of a selected precursor ion, providing detailed structural information. For chalcones, fragmentation typically occurs at the α,β-unsaturated carbonyl system and involves cleavages of the bonds linking the aromatic rings. nih.gov

In the case of this compound, the protonated molecule ([M+H]⁺, m/z 229.08) would undergo collision-induced dissociation (CID) to yield a series of characteristic fragment ions. The primary fragmentation pathways would involve the cleavage of the enone bridge, leading to ions corresponding to the 4-methoxyphenyl acylium ion and the 3-(2-furyl)prop-2-enal radical cation, as well as subsequent losses of small neutral molecules like carbon monoxide (CO). The analysis of these fragments allows for the confirmation of the connectivity of the furan and methoxyphenyl moieties through the propenone linker.

Table 2: Plausible Mass Spectrometry Fragmentation Pattern
Proposed Fragment IonChemical FormulaCalculated m/zFragmentation Pathway
4-methoxybenzoyl cation[C₈H₇O₂]⁺135.04Cleavage at the C-C bond adjacent to the carbonyl
[M+H - CO]⁺[C₁₃H₁₃O₂]⁺201.09Loss of carbon monoxide from the parent ion
[M+H - C₄H₄O]⁺[C₁₀H₉O₂]⁺161.06Loss of furan from the parent ion
Furan-2-yl cation[C₄H₃O]⁺67.02Cleavage leading to the furan ring

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of a compound in its solid state. These methods provide precise information on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. eurjchem.com While a specific crystal structure for this compound was not found in the searched literature, this technique would provide critical data.

If a suitable single crystal were analyzed, SCXRD would yield precise unit cell dimensions, the crystal system, and the space group. researchgate.netnih.gov The analysis would confirm the E-configuration of the propenone double bond and reveal key geometric parameters such as bond lengths, bond angles, and torsion angles. nih.gov Of particular interest would be the dihedral angle between the furan and the 4-methoxyphenyl rings, which indicates the degree of planarity of the molecule. researchgate.net Furthermore, this analysis would elucidate the supramolecular architecture, identifying non-covalent interactions such as C–H···O hydrogen bonds or π–π stacking interactions that stabilize the crystal lattice. researchgate.net

Table 3: Expected Data from Single-Crystal X-ray Diffraction Analysis
ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Parameters (a, b, c, α, β, γ)Dimensions of the basic repeating unit of the crystal
Bond Lengths & AnglesPrecise molecular geometry
Torsion AnglesMolecular conformation and planarity
Intermolecular InteractionsDetails on hydrogen bonding and π-stacking

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. amazonaws.com It is primarily used for phase identification and the investigation of polymorphism. researchgate.net For this compound, PXRD analysis of a synthesized batch would serve to confirm its crystalline nature and verify the phase purity by comparing the experimental diffractogram to a calculated pattern from single-crystal data.

Moreover, PXRD is crucial for screening for different polymorphic forms. Polymorphs are crystals of the same compound that have different arrangements of molecules in the crystal lattice. Each polymorph would produce a distinct and characteristic powder diffraction pattern, allowing for their identification and characterization. cambridge.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool that complements single-crystal X-ray diffraction data to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. For an organic compound like this compound, which possesses a highly conjugated system of pi (π) electrons, UV-Vis spectroscopy provides valuable insights into its electronic structure. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one.

The structure of this compound, a chalcone derivative, features several key chromophores: the furan ring, the methoxy-substituted phenyl ring, and the α,β-unsaturated carbonyl system (enone). This extensive conjugation is responsible for strong absorption in the UV region. The primary electronic transitions observed in such systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The intense absorption bands are typically due to π → π* transitions associated with the delocalized electrons across the entire cinnamoyl and furan systems. The n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen, is generally much weaker in intensity.

While specific experimental data for this compound is not widely published, data from structurally similar chalcones can provide an estimation of its absorption characteristics. For instance, chalcones with similar aromatic and heterocyclic moieties exhibit strong absorption maxima (λmax) in the range of 300-400 nm. A related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at a wavelength of 342 nm, which is attributed to an n-π* transition. researchgate.net Another similar molecule, (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is also expected to absorb in this region. nih.gov The position of the λmax is influenced by the extent of conjugation and the presence of auxochromes (like the methoxy group) and chromophores.

Table 1: Expected UV-Vis Spectroscopic Data for this compound Based on Analogous Compounds

Transition TypeExpected λmax Range (nm)Molar Absorptivity (ε)
π → π300 - 380High ( > 10,000 L mol⁻¹ cm⁻¹)
n → π340 - 420Low ( < 1,000 L mol⁻¹ cm⁻¹)

Note: The data in this table is illustrative and based on typical values for chalcone derivatives. Actual experimental values may vary.

The solvent used for analysis can also influence the absorption spectrum. Polar solvents can lead to a shift in the λmax for both π → π* (often a bathochromic or red shift) and n → π* (typically a hypsochromic or blue shift) transitions.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For a substance like this compound, various chromatographic techniques, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are routinely employed.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For chalcones, a common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of nonpolar and polar organic solvents, such as a hexane-ethyl acetate (B1210297) gradient. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), where the conjugated system of the chalcone will absorb light and appear as a dark spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and powerful chromatographic technique that provides high resolution and is suitable for both qualitative and quantitative analysis. For the purity assessment and quantification of this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The elution order is typically from most polar to least polar. The addition of modifiers like formic acid or triethylamine (B128534) to the mobile phase can help to improve peak shape and resolution by controlling the pH. mdpi.com

A UV detector is commonly used with HPLC for the analysis of chalcones, given their strong UV absorbance. The detection wavelength would be set at or near the λmax of the compound to ensure maximum sensitivity. By creating a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately quantified.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~340 nm)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Note: These parameters are typical and would require optimization for the specific analysis of this compound.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the preferred method. Similar to TLC, a silica gel stationary phase is commonly used with a solvent system like a hexane-ethyl acetate gradient. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated.

Theoretical and Computational Investigations of 3 2 Furyl 1 4 Methoxyphenyl Prop 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of this chalcone (B49325).

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations, often utilizing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to determine the molecule's most stable conformation (geometry optimization). These calculations provide data on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the spatial arrangement of the furan (B31954) and methoxyphenyl rings relative to the α,β-unsaturated carbonyl system. For a similar chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations have shown good agreement between calculated geometric parameters and experimental values. epstem.net

The electronic properties, such as the distribution of electron density and molecular orbital energies, are also determined through these calculations. The ground state dipole moment of a related furan-containing chalcone was calculated to be 3.33 Debye, indicating a significant degree of polarity. epstem.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For chalcone derivatives, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed over the entire molecule. In the case of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the HOMO and LUMO energies were calculated, providing insights into its electronic transitions and reactivity. epstem.netepstem.net The energy gap helps in understanding the charge transfer interactions that can occur within the molecule.

ParameterCalculated Value (eV) for a similar chalcone
EHOMO-6.239
ELUMO-2.486
Energy Gap (ΔE)3.753

Data for a structurally related chalcone, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, in acetonitrile (B52724).

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For chalcones, the negative potential is generally concentrated around the carbonyl oxygen atom, making it a likely site for electrophilic interaction. xisdxjxsu.asia

Fukui function analysis provides a more quantitative measure of the reactivity of different atomic sites in a molecule. researchgate.net It describes the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net By calculating the Fukui functions (f+, f-, and f0), one can identify the sites most susceptible to nucleophilic, electrophilic, and radical attacks, respectively. researchgate.netsemanticscholar.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. cardiff.ac.uk These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. By comparing the calculated spectra with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending) can be achieved. biointerfaceresearch.comresearchgate.net Such analyses have been performed for similar chalcone derivatives, showing good agreement between theoretical and experimental data. nih.govresearchgate.net

Vibrational ModeCalculated Wavenumber (cm-1)Experimental Wavenumber (cm-1)
C=O stretching~1650-1680~1650-1670
C=C stretching (alkene)~1600-1620~1590-1610
Aromatic C=C stretching~1500-1600~1450-1580
C-O-C stretching (ether)~1240-1260~1250-1270

Representative data for chalcone-type molecules.

NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comnih.gov This method, typically employed in conjunction with DFT, can predict the 1H and 13C NMR spectra of a molecule. mdpi.com The calculated chemical shifts are then compared to experimental values, often showing a linear correlation. mdpi.com These theoretical predictions can aid in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of the nuclei. For a similar furan-containing chalcone, 1H and 13C NMR chemical shifts have been calculated using the GIAO method and compared with experimental data. epstem.net

AtomCalculated 13C Chemical Shift (ppm) for a similar chalconeExperimental 13C Chemical Shift (ppm) for a similar chalcone
Carbonyl Carbon (C=O)189.2187.6
α-Carbon (alkene)121.5119.8
β-Carbon (alkene)140.1138.5
Methoxy (B1213986) Carbon (-OCH3)55.855.4

Illustrative data based on calculations for structurally related chalcones.

UV-Vis Absorption and TD-DFT Calculations

The electronic absorption properties of this compound and its analogs are primarily investigated using a combination of UV-Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) calculations. These methods provide insight into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light.

Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. rsc.orgnih.gov Band I, appearing at higher wavelengths (e.g., 340–390 nm), is attributed to the π→π* electronic transition involving the entire cinnamoyl system, which comprises the aromatic rings and the α,β-unsaturated ketone bridge. rsc.orgnih.gov Band II is observed at lower wavelengths (e.g., 220–270 nm). rsc.org These transitions are responsible for the characteristic chromophoric properties of chalcones.

TD-DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict the electronic absorption spectra. redalyc.org These calculations yield data on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in the transitions. For the closely related molecule (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, theoretical calculations help identify the key transitions. The primary visible absorption band is associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). redalyc.org

The HOMO is typically delocalized across the entire π-conjugated system, while the LUMO is also distributed across the molecule, indicating a π→π* character for this transition. The presence of the electron-donating methoxy group (-OCH3) on the phenyl ring in this compound is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength compared to its unsubstituted phenyl analog. This is due to the methoxy group raising the energy of the HOMO, which reduces the HOMO-LUMO energy gap.

Table 1: Representative TD-DFT Calculated Absorption Data for a Furan Chalcone Analog

Wavelength (λmax) Oscillator Strength (f) Major Contribution Transition Type
345 nm 0.85 HOMO -> LUMO π -> π*
260 nm 0.20 HOMO-1 -> LUMO π -> π*

Note: Data is illustrative and based on typical values for furan chalcones. Actual values for the title compound may vary.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov For chalcones like this compound, MD simulations can elucidate the dynamic equilibrium between different conformers and the role of solvent molecules in stabilizing specific geometries.

A key aspect of chalcone conformation is the isomerism around the central C-C single bond of the enone moiety, leading to s-cis and s-trans conformers. The s-trans conformer is generally more stable due to reduced steric hindrance. researchgate.net While DFT calculations are often used to determine the relative energies of these static conformers, MD simulations can model the transitions between them and determine their populations over time in a dynamic system. ufms.br

Solvent effects are critical to understanding a molecule's behavior in solution. MD simulations explicitly model solvent molecules (e.g., water, ethanol, DMSO), allowing for the analysis of specific solute-solvent interactions like hydrogen bonding and nonspecific interactions like dipole-dipole forces. researchgate.net The choice of solvent can influence the conformational equilibrium. Polar solvents may stabilize more polar conformers, potentially altering the population balance between the s-cis and s-trans forms. nih.gov Theoretical studies using continuum models, such as the Polarizable Continuum Model (PCM), also show that solvent polarity can significantly impact molecular properties like the dipole moment, which is intrinsically linked to conformation. redalyc.org

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of nanoseconds. nih.gov Analysis of the resulting trajectory would reveal the preferred dihedral angles, the stability of the planar structure, and the specific interactions with the solvent that dictate its conformational preferences.

Non-Linear Optical (NLO) Properties and Prediction

Chalcones are a well-studied class of molecules for non-linear optical (NLO) applications due to their extended π-conjugated system that connects an electron donor and an electron acceptor group (a D-π-A structure). researchgate.net This architecture facilitates intramolecular charge transfer (ICT), which is a key requirement for a high NLO response. researchgate.net The NLO properties of this compound can be predicted through quantum chemical calculations.

The key parameters that quantify the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity. DFT calculations at the B3LYP level with extended basis sets are a standard method for computing these properties. redalyc.org

For the related compound (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the calculated ground state dipole moment is approximately 3.33 Debye. redalyc.org The introduction of a strong electron-donating methoxy group at the para-position of the phenyl ring in the title compound would increase the donor strength of that ring system. This enhancement of the D-π-A character is expected to lead to a larger dipole moment and a significantly increased first hyperpolarizability (β) value, making it a more efficient NLO material. Theoretical studies on other chalcones have shown that changing substituents from a methyl group to a nitro group can increase hyperpolarizability values by over 150%, highlighting the sensitivity of NLO properties to substituent effects. masterorganicchemistry.com

Table 2: Calculated NLO Properties for a Furan Chalcone Analog

Property Symbol Calculated Value (a.u.) Unit Conversion
Dipole Moment μ ~1.31 3.33 Debye
Mean Polarizability ~200 29.6 x 10⁻²⁴ esu
First Hyperpolarizability β_tot ~2500 21.6 x 10⁻³⁰ esu

Note: Values are based on the (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one analog and serve as an estimate. redalyc.org The title compound is expected to have larger μ and β_tot values.

Reaction Mechanism Modeling and Transition State Analysis

The most common synthetic route to chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of an acid or base catalyst. mdpi.com For this compound, this involves the reaction of 2-furaldehyde with 4-methoxyacetophenone. Computational chemistry, particularly DFT, is used to model the reaction mechanism, identify intermediates, and analyze transition states. nih.gov

The base-catalyzed mechanism proceeds in two main steps:

Nucleophilic Addition: A base abstracts an acidic α-proton from 4-methoxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furaldehyde to form a β-hydroxy ketone intermediate (an aldol addition product). mdpi.com

Dehydration: The intermediate is then deprotonated to form another enolate, which subsequently eliminates a hydroxide (B78521) ion to form the α,β-unsaturated ketone product. mdpi.com

Computational modeling of this process involves locating the geometries of the reactants, intermediates, products, and, crucially, the transition states (TS) for both the C-C bond formation and the final dehydration step. nih.gov By calculating the Gibbs free energies of these structures, a complete reaction energy profile can be constructed. nih.gov The activation energy (the difference in energy between the reactants and the highest-energy transition state) determines the reaction rate. nih.gov Transition state analysis confirms the reaction pathway by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Such studies can explain the effects of different substituents on the reaction yield and rate. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest, such as solubility or optical properties. nih.gov These models are typically statistical in nature and are used to predict the properties of new or untested compounds.

To develop a QSPR model for a property like the aqueous solubility of this compound, the following steps are generally taken:

Data Set Collection: A diverse set of chalcone derivatives with experimentally measured solubility values is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. researchgate.net The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For predicting optical properties, descriptors could include the HOMO-LUMO gap, polarizability, and other quantum-chemical parameters. For solubility, descriptors related to polarity, molecular volume, and hydrogen bonding capacity are often important. nih.gov A successful QSPR model would allow for the rapid estimation of properties for novel furan chalcone derivatives without the need for synthesis and experimental measurement.

Mechanistic Studies and Chemical Reactivity of 3 2 Furyl 1 4 Methoxyphenyl Prop 2 En 1 One

Mechanistic Pathways of Claisen-Schmidt Condensation and Catalytic Roles

The cornerstone of the synthesis of 3-(2-furyl)-1-(4-methoxyphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone (4-methoxyacetophenone) and an aromatic aldehyde (furan-2-carbaldehyde).

Under base-catalyzed conditions , the mechanism initiates with the deprotonation of the α-carbon of 4-methoxyacetophenone by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde, leading to the formation of a β-hydroxy carbonyl compound (an aldol (B89426) intermediate). Subsequent dehydration of this intermediate, often facilitated by heat or the basic medium, yields the thermodynamically stable α,β-unsaturated ketone, this compound. The trans isomer is typically favored due to reduced steric hindrance.

In an acid-catalyzed pathway , the reaction commences with the protonation of the carbonyl oxygen of 4-methoxyacetophenone, which enhances the acidity of the α-protons. A weak base (e.g., the solvent) can then remove an α-proton to form an enol. The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of furan-2-carbaldehyde. A subsequent dehydration step, facilitated by the acidic environment, generates the final chalcone (B49325) product.

The choice of catalyst plays a pivotal role in the efficiency and selectivity of the Claisen-Schmidt condensation. While traditional homogeneous catalysts like sodium hydroxide and potassium hydroxide are effective, they can lead to side reactions and difficult purification processes. rsc.org Consequently, significant research has focused on the development of heterogeneous catalysts.

Heterogeneous catalysts offer several advantages, including ease of separation, reusability, and often milder reaction conditions. rsc.org Examples of such catalysts include:

Solid super bases: Materials like alumina-supported calcium oxide (Al₂O₃/CaO) have demonstrated high activity and selectivity in the synthesis of related chalcones, promoting the reaction with high efficiency and being reusable without significant loss of activity. rsc.org

Layered double hydroxides (LDHs): These materials, with their tunable basicity, have been employed as effective catalysts. mdpi.com Calcined LDHs, which form mixed metal oxides, often exhibit enhanced catalytic activity due to an increase in basic site strength. mdpi.com

Mesoporous silica (B1680970) nanomaterials: Protonated aluminate mesoporous silica (HAlMSN) has been used as a solid acid catalyst, facilitating the reaction under solvent-free conditions with high yields and selectivity. rsc.org The proposed mechanism involves the activation of the ketone's carbonyl group by the Lewis acidic Al³⁺ sites, promoting enolate formation. rsc.org

The catalytic activity in these systems is often directly correlated with the basicity or acidity of the catalyst, influencing the rate of enolate/enol formation and subsequent condensation.

Reaction Kinetics and Thermodynamics of Derivatives

Thermodynamically, the formation of the conjugated chalcone system is generally a favorable process, driven by the formation of a stable, extended π-system. The reaction is often exothermic. The reversibility of the initial aldol addition step can be a factor, but the subsequent dehydration to the chalcone is typically irreversible and drives the reaction to completion.

For derivatives of this compound, the electronic and steric properties of substituents on either the furan (B31954) or the phenyl ring can significantly impact both the kinetics and thermodynamics. Electron-donating groups on the phenyl ring of the acetophenone (B1666503) precursor can increase the nucleophilicity of the enolate, potentially accelerating the reaction. Conversely, electron-withdrawing groups on the aldehyde can enhance its electrophilicity, also leading to a faster reaction. The interplay between these electronic effects and steric hindrance ultimately governs the reactivity and stability of the resulting chalcone derivatives. semanticscholar.org

Cyclization and Annulation Reactions to Form Novel Heterocycles

The chalcone scaffold of this compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. ekb.egeurjchem.com The α,β-unsaturated ketone moiety serves as a key reactive synthon for various cyclization and annulation reactions.

Formation of Five-Membered Heterocycles:

Pyrazoles: Reaction with hydrazine (B178648) and its derivatives leads to the formation of pyrazoline intermediates, which can be subsequently oxidized to pyrazoles. The reaction proceeds via nucleophilic addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration.

Isoxazoles: Treatment with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazoline (B3343090) intermediates, which can be converted to isoxazoles. The reaction mechanism is analogous to that with hydrazine.

Formation of Six-Membered Heterocycles:

Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) in the presence of a base yields pyrimidine (B1678525) derivatives. The reaction involves the initial formation of a Michael adduct, followed by intramolecular cyclization and dehydration.

Pyridines: Reaction with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a base like ammonium (B1175870) acetate (B1210297), can lead to the formation of substituted pyridines.

Annulation Reactions: Annulation reactions, which involve the formation of a new ring fused to an existing one, are also possible. For instance, hetero-Diels-Alder reactions, where the chalcone can act as a dienophile or be converted into a diene, can lead to the formation of complex bicyclic heterocycles. nih.gov Phosphine-catalyzed [3+2] annulation reactions of allenoates with suitable partners can also be employed to construct spirocyclic systems. rsc.org These reactions highlight the utility of the chalcone scaffold in building molecular complexity through ring-forming processes. rsc.org

Oxidative and Reductive Transformations of the Chalcone Scaffold

The chalcone scaffold of this compound possesses multiple sites susceptible to oxidative and reductive transformations.

Oxidative Reactions: The olefinic double bond is prone to oxidation. Treatment with oxidizing agents such as hydrogen peroxide in the presence of a base can lead to the formation of an epoxide across the double bond. This epoxide is a valuable intermediate for further synthetic transformations. Stronger oxidizing agents can lead to cleavage of the double bond, yielding the corresponding carboxylic acid and aldehyde/ketone fragments. The furan ring is also susceptible to oxidation, which can lead to ring-opening reactions under certain conditions.

Reductive Reactions: Selective reduction of the chalcone scaffold can be achieved under various conditions:

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically leads to the selective reduction of the α,β-double bond, yielding the corresponding saturated ketone (dihydrochalcone). ekb.eg

Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a secondary alcohol, affording an allylic alcohol.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing catalytic hydrogenation conditions can lead to the reduction of both the double bond and the carbonyl group.

These transformations allow for the modification of the electronic and steric properties of the chalcone scaffold, providing access to a diverse range of derivatives with potentially different biological activities and chemical properties.

Photochemical and Photophysical Processes and Their Mechanisms

The extended π-conjugated system of this compound, encompassing the furan ring, the enone system, and the methoxyphenyl ring, makes it a chromophore that absorbs light in the UV-visible region. wiley.com Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). ethz.ch

From the excited state, the molecule can undergo several photophysical and photochemical processes: github.io

Photophysical Processes:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), resulting in the emission of light. The fluorescence properties are sensitive to the molecular structure and the solvent environment.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities (e.g., S₁ → T₁), leading to the formation of a triplet state.

Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground state (S₀). This process is generally slower than fluorescence.

Photochemical Processes:

E/Z Isomerization: The absorption of light can lead to the isomerization of the thermodynamically stable E-isomer (trans) around the carbon-carbon double bond to the Z-isomer (cis). This process often occurs from the triplet excited state.

Cycloadditions: In the excited state, the chalcone can participate in [2+2] cycloaddition reactions, either with itself to form dimers or with other alkenes.

Photoreduction/Photooxidation: The excited state molecule can be more susceptible to electron transfer reactions, acting as either an electron donor or acceptor, leading to photoreduction or photooxidation.

The specific pathways and quantum yields of these processes depend on the molecular structure, the solvent, the temperature, and the presence of other species that can quench the excited state.

Investigation of Radical Scavenging Pathways and Antioxidant Mechanisms (Molecular Level)

Chalcones, particularly those with phenolic or methoxy (B1213986) substituents, are known for their antioxidant properties. nih.gov The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, thereby interrupting oxidative chain reactions. researchgate.net The primary mechanisms by which this occurs at the molecular level are:

Hydrogen Atom Transfer (HAT): A free radical (R•) can abstract a hydrogen atom from the antioxidant molecule (ArOH) to form a more stable radical. While the methoxy group itself does not directly donate a hydrogen atom, its electron-donating nature can influence the stability of radical intermediates formed elsewhere in the molecule. The furan ring also contains hydrogen atoms that could potentially be donated.

Single Electron Transfer - Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical to form a radical cation and an anion. This is followed by the transfer of a proton from the radical cation to a suitable acceptor.

The efficiency of these mechanisms is influenced by factors such as bond dissociation enthalpy (for HAT) and ionization potential (for SET). The presence of the methoxy group on the phenyl ring increases the electron density of the aromatic system, which can stabilize the resulting radical cation in a SET mechanism and lower the ionization potential, thus enhancing antioxidant activity. mdpi.com The extended conjugation of the chalcone scaffold also contributes to the stabilization of the radical formed after hydrogen or electron donation.

The radical scavenging potential of chalcones is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.netnih.govmdpi.com These assays provide quantitative measures of the antioxidant capacity and can help elucidate the underlying scavenging mechanisms.

Applications of 3 2 Furyl 1 4 Methoxyphenyl Prop 2 En 1 One in Materials and Organic Synthesis

Building Block for Complex Organic Synthesis

The α,β-unsaturated ketone framework of 3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one makes it a highly reactive and valuable intermediate in synthetic organic chemistry. distantreader.orgossila.comarctomsci.com This reactivity is harnessed to construct a variety of more complex molecular architectures, including biologically significant flavonoids and a wide array of heterocyclic compounds. rdd.edu.iqnih.gov

Precursor for Flavonoids and Isoflavonoids

Chalcones are well-established bioprecursors to flavonoids, a large class of plant secondary metabolites. mdpi.com In organic synthesis, chalcones serve as the key starting material for flavonoids through cyclization reactions. The synthesis typically involves an intramolecular cyclization of a 2'-hydroxychalcone (B22705) precursor. While the subject compound itself is not a 2'-hydroxychalcone, its core structure is fundamental to the chalcone (B49325) class that serves as the backbone for flavonoid synthesis.

The general synthetic pathway to flavones, a major class of flavonoids, often proceeds via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone. This transformation leads to the formation of a flavonol (a 3-hydroxyflavone), which can be further modified. nih.gov Similarly, flavanones can be synthesized through the base-catalyzed cyclization of 2'-hydroxychalcones. nih.gov These established synthetic routes underscore the importance of the chalcone scaffold, such as that of this compound, as a foundational template for building the C6-C3-C6 structure characteristic of all flavonoids. mdpi.comnih.govnih.govresearchgate.net

Intermediates in the Synthesis of Diverse Heterocyclic Compounds

The propenone linker in this compound is susceptible to reactions with various nucleophiles, making it an excellent starting point for synthesizing a multitude of heterocyclic systems. The electrophilic double bond and the carbonyl group act as reaction sites for condensation and cyclization reactions.

Pyrazolines: One of the most common applications of chalcones is in the synthesis of pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms. rdd.edu.iq This is typically achieved by reacting the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govelifesciences.orgdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration. The specific substitution on the resulting pyrazoline can be controlled by the choice of the hydrazine reagent.

Pyrimidines: Pyrimidine (B1678525) derivatives can also be synthesized from chalcones. The reaction with guanidine (B92328) hydrochloride in the presence of a base is a common method to construct the 2-aminopyrimidine (B69317) ring. nih.gov This reaction involves the condensation of guanidine with the α,β-unsaturated ketone system of the chalcone, leading to the formation of the six-membered heterocyclic ring. nih.govijper.orgresearchgate.netnih.govresearchgate.net

The versatility of the chalcone scaffold allows for its use in the synthesis of other heterocycles as well, including isoxazoles (via reaction with hydroxylamine (B1172632) hydrochloride) and other complex fused heterocyclic systems, demonstrating its broad utility as a synthetic intermediate. distantreader.org

Non-Linear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in photonics and optoelectronics. nih.govnih.gov Chalcones, including this compound, have emerged as a promising class of NLO materials due to their extended π-conjugated system, which facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group. acrhem.orgijaresm.comrsc.org This ICT is a key factor governing their NLO response. rsc.org

Design and Synthesis of NLO Chalcone Crystals

The development of NLO materials often requires the synthesis of high-quality single crystals. For chalcone derivatives, the synthesis is commonly achieved through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). researchgate.netuomphysics.net For this compound, this would involve the condensation of 2-acetylfuran (B1664036) and 4-methoxybenzaldehyde.

Once the chalcone is synthesized and purified, single crystals suitable for NLO applications are typically grown from solution using the slow evaporation technique. researchgate.netuomphysics.net The choice of solvent is crucial for obtaining large, defect-free crystals. Acetone is often found to be a suitable solvent for growing chalcone crystals. uomphysics.net The quality and size of the crystals are critical for their performance in optical devices. For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. researchgate.net

Crystal Growth and Properties of NLO Chalcone Derivatives
CompoundSynthesis MethodCrystal Growth MethodSolventCrystal SystemSpace GroupSHG Efficiency (vs. Urea)
1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC)Claisen-Schmidt CondensationSlow EvaporationAcetoneMonoclinicP2115 times
3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one (MPP)Claisen-Schmidt CondensationSlow EvaporationAcetoneOrthorhombicPna214.7 times

Characterization of Third-Order Nonlinear Susceptibility

While second-order effects are important, third-order nonlinearities are crucial for applications like optical switching and optical limiting. nih.govacrhem.org The third-order nonlinear optical response of a material is quantified by its third-order nonlinear susceptibility, χ(3). ucf.eduaps.org This property can be investigated using techniques such as the Z-scan method. acrhem.orgijaresm.comresearchgate.net

The Z-scan technique allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are related to the real and imaginary parts of χ(3), respectively. researchgate.net Studies on various chalcone derivatives have shown that their third-order NLO properties are highly dependent on the nature of the electron donor and acceptor groups attached to the aromatic rings. The presence of strong donor and acceptor groups enhances the intramolecular charge transfer, leading to larger χ(3) values. acrhem.org For instance, research on anthracenyl chalcones has reported high third-order susceptibility values, on the order of 10⁻⁴ esu, highlighting the potential of this class of compounds. nih.gov

Third-Order NLO Properties of Selected Organic Materials
MaterialMeasurement TechniqueWavelengthχ(3) (esu)
Anthracenyl Chalcone (AC)Z-scan (CW laser)-1.10 x 10⁻⁴
Carbon Disulfide (CS₂)Femtosecond laser800 nm~9.8 x 10⁻¹⁴
4-methylsulfanyl chalcone derivativesZ-scan (picosecond pulses)800 nm~1.43 - 1.70 x 10⁻¹³

Potential in Photonics and Optoelectronic Devices

The significant third-order nonlinear optical properties of chalcones make them strong candidates for a variety of photonic and optoelectronic applications. acrhem.orgijaresm.comanalis.com.my Materials with a large nonlinear refractive index and fast response times are essential for developing all-optical switching devices, which are key components for future high-speed optical communication networks. acs.org

Furthermore, the property of reverse saturable absorption, observed in many chalcone derivatives, is crucial for optical limiting applications. nih.gov Optical limiters are devices that transmit light at low intensities but absorb it at high intensities, thereby protecting sensitive optical sensors and human eyes from damage by high-power laser beams. The combination of a furan (B31954) ring (an electron-rich heterocycle) and a methoxy (B1213986) group (an electron-donating substituent) in this compound suggests a well-defined donor-π-acceptor system, making it a promising material for such advanced applications. researchgate.netresearchgate.netnih.gov The ability to tune these properties through synthetic modification further enhances their potential for integration into next-generation photonic and optoelectronic technologies. acrhem.orgacs.org

Role in Catalyst Design and Organocatalysis

The synthesis of chalcones, including this compound, is a focal point in the study of catalytic reactions. The most common method for their preparation is the Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone and a benzaldehyde derivative. google.com The efficiency and selectivity of this reaction are highly dependent on the catalyst used.

Traditionally, strong bases or acids have been employed as catalysts. google.com However, these methods often lead to side reactions, complex product mixtures, and environmental concerns due to corrosion and pollution. google.com This has driven research into more sustainable and efficient catalytic systems.

Recent advancements have focused on the use of heterogeneous catalysts and organocatalysts for chalcone synthesis. enpress-publisher.commdpi.com For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), an organocatalyst, has been shown to be effective in synthesizing novel chalcone compounds. In one study, DABCO was identified as the optimal catalyst for the reaction between transacrylone derivatives and anthrone, achieving a yield of 71.6% in dichloromethane. enpress-publisher.com The addition of a co-catalyst further increased the yield to 89.9%. enpress-publisher.com Layered double hydroxides (LDH) and their derived mixed oxides have also been investigated as solid base catalysts, demonstrating the ongoing effort to design efficient and reusable catalysts for chalcone production. mdpi.com

Table 1: Catalysts Investigated in Chalcone Synthesis

Catalyst Type Specific Catalyst Key Findings
Organocatalyst DABCO Found to be the optimal catalyst in a study, yielding 71.6%. enpress-publisher.com
Heterogeneous Layered Double Hydroxides (LDH) Used as solid base catalysts to improve reaction conditions. mdpi.com

Polymer Science and Advanced Organic Materials

The chalcone framework is a versatile building block in polymer chemistry, serving both as a photoinitiator and as a monomer for creating advanced materials.

Chalcone derivatives can function as monomers in polymerization reactions, primarily through photochemical processes. The α,β-unsaturated carbonyl system of the chalcone moiety is capable of undergoing [2+2] cycloaddition reactions upon exposure to UV light. researchgate.net This reaction creates cyclobutane (B1203170) rings, linking the monomer units together to form a polymer chain. This method has been used to create crosslinked liquid crystals from chalcone-based mesogens. researchgate.net

Furthermore, new monomers containing the chalcone group can be synthesized and subsequently polymerized to form materials like poly(ester-amide)s. For example, a monomer, (E)-1-(4-aminophenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one, was prepared and reacted with various anhydrides and acids through solution polycondensation to yield polymers with the chalcone group in the main chain. ekb.eg These polymers demonstrated good thermal stability. ekb.eg The incorporation of the chalcone structure into polymer backbones is a strategy for developing materials with specific thermal and optical properties. ekb.egnih.gov

Chalcones are renowned for their photophysical properties, making them excellent precursors for fluorescent and photoactive materials. nih.govresearchgate.net The core structure of 1,3-diphenyl-2-propen-1-one provides a delocalized π-electron system that can be readily modified. acs.orgnih.gov The introduction of electron-donating groups (like the methoxy and furan moieties in the subject compound) and electron-withdrawing groups creates a "push-pull" system, which can enhance fluorescence intensity and lead to large Stokes shifts. nih.govnih.govresearchgate.net

Research has shown that chalcone-based fluorescent dyes exhibit strong emission in polar solvents and good photostability. nih.govnih.gov These properties are highly desirable for applications in bioimaging, where chalcones have been used as fluorescent probes for cellular imaging, preferentially accumulating in cancer cells over normal cells. nih.govnih.govproquest.com The emission wavelengths can be tuned by altering the substituents on the aromatic rings, allowing for the design of dyes that emit in different parts of the visible spectrum. frontiersin.org For example, chalcones synthesized from 4-(dimethylamino)benzaldehyde (B131446) tend to be yellow fluorescent ligands, while those from 4-(dimethylamino)cinnamic aldehyde result in red-emitting ligands. frontiersin.org

Table 2: Photophysical Properties of a Representative Chalcone Series (3a-f) in DMSO

Compound λabs (nm) λem (nm) Stokes Shift (Δλ, nm)
3a 431 567 136
3b 425 564 139
3c 426 519 93
3d 412 520 108
3e 419 522 103
3f 425 550 125

Data sourced from a study on chalcone-based fluorescent dyes. nih.gov

Ligand Design in Coordination Chemistry

The chalcone scaffold is an excellent platform for designing ligands for coordination chemistry. alliedacademies.orgnih.govresearchgate.net The presence of a carbonyl group and other potential donor atoms, such as the oxygen in the furan ring of this compound, allows these molecules to act as effective chelating agents for a variety of metal ions. nih.gov

Chalcones can coordinate with metal ions as monodentate, bidentate, or polydentate ligands, depending on the number and position of donor atoms. alliedacademies.orgalliedacademies.org The most common coordination mode involves the oxygen atom of the carbonyl group. If another donor group, like a hydroxyl group or a heterocyclic atom, is present in a suitable position, the chalcone can form a stable chelate ring with the metal ion. alliedacademies.org

Chalcone-metal complexes have been synthesized with a wide range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). alliedacademies.orgresearchgate.netoaji.net The resulting complexes can adopt various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the nature of the ligand. alliedacademies.orgalliedacademies.org The study of these complexes is a significant area of research, as coordination can modulate the chemical and biological properties of both the chalcone ligand and the metal center. nih.govresearchgate.net

Emerging Research Directions for 3 2 Furyl 1 4 Methoxyphenyl Prop 2 En 1 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The traditional synthesis of chalcones, typically via the Claisen-Schmidt condensation, is well-established in batch-wise processes. However, modern synthetic chemistry is increasingly moving towards continuous-flow and automated platforms to enhance efficiency, safety, and scalability.

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved reaction control, and enhanced safety, particularly when dealing with highly reactive or unstable intermediates. youtube.comazolifesciences.com For the synthesis of chalcones, a flow setup can allow for precise control over reaction temperature and residence time, often leading to higher yields and purities. nih.gov The on-demand generation of reactive species in a closed system minimizes operator exposure and allows for the safe use of otherwise hazardous reagents. youtube.com The synthesis of 3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one could be adapted to a flow process where solutions of 2-furaldehyde and 4-methoxyacetophenone are continuously pumped and mixed in a heated reactor coil containing a solid-supported acid or base catalyst, followed by in-line purification.

Automated Synthesis Platforms: Automated synthesis systems, which can range from robotic arms handling vials to fully integrated platforms with pre-packaged reagent cartridges, are revolutionizing molecule production. youtube.com These platforms can perform entire multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. youtube.com For a molecule like this compound, an automated platform could be programmed to execute the Claisen-Schmidt condensation, screen various catalysts or reaction conditions, and purify the product, thereby accelerating the synthesis of a library of related derivatives for further study.

TechnologyKey Advantages for Chalcone (B49325) SynthesisPotential Application to this compound
Flow Chemistry Enhanced safety, precise temperature/time control, easier scalability, potential for higher yields. youtube.comContinuous production with high purity by flowing reactants over a packed-bed catalyst.
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation, improved reproducibility. youtube.comchemistryworld.comAutomated synthesis and purification for creating novel derivatives for structure-activity relationship studies.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the domain beyond individual molecules, focusing on the non-covalent interactions that govern the formation of larger, organized structures. The ability of molecules to self-assemble into well-defined architectures is fundamental to creating novel functional materials.

Chalcone derivatives have been shown to act as effective organogelators, capable of forming gels in organic solvents through self-assembly. researchgate.net The driving forces behind this assembly are a combination of non-covalent interactions, including:

π-π Stacking: The aromatic rings of the chalcone scaffold can stack on top of each other.

Hydrogen Bonding: Substituents such as hydroxyl or amide groups can form hydrogen bonds.

Van der Waals Forces: Interactions between alkyl chains or other non-polar parts of the molecules contribute to the stability of the assembly. researchgate.net

For this compound, the planar, electron-rich furan (B31954) and methoxyphenyl rings are prime candidates for engaging in π-π stacking interactions. The oxygen atoms in the furan ring and the methoxy (B1213986) group could potentially act as weak hydrogen bond acceptors. By modifying the structure—for instance, by adding long alkyl chains or hydrogen-bonding moieties—researchers could induce and control the self-assembly of this chalcone into higher-order structures like nanofibers, vesicles, or gels, paving the way for applications in areas such as drug delivery and environmental remediation. researchgate.net

Exploitation in Sensor Technology and Chemical Probes

The conjugated π-electron system of the chalcone backbone makes it an excellent scaffold for designing chemosensors and chemical probes. researchgate.netnih.gov These molecules can detect specific analytes, such as metal ions or anions, through a change in their optical properties, like color (colorimetric) or fluorescence (fluorometric). rsc.org

The underlying mechanism for many chalcone-based sensors is Intramolecular Charge Transfer (ICT). The presence of electron-donating groups (like the furan and methoxyphenyl groups in the target molecule) and electron-withdrawing groups (the carbonyl group) creates a "push-pull" system. mdpi.com Upon excitation with light, an electron is transferred from the donor to the acceptor part of the molecule. When the sensor binds to an analyte, this ICT process is perturbed, leading to a measurable shift in the absorption or emission spectrum. researchgate.net

Given its structure, this compound is a promising candidate for development into a chemical sensor. The electron-donating nature of both the furan and methoxyphenyl rings can create a strong ICT character. By incorporating specific binding sites into the aromatic rings, derivatives could be designed to selectively detect a wide range of analytes.

Chalcone-Based ProbeAnalyte DetectedSensing Mechanism
Hydroxyl Coumarin ChalconeHydrazine (B178648) (N₂H₄)Ratiometric fluorescence response. acs.org
Pyridine-containing ChalconeNickel (Ni²⁺)Colorimetric change from yellow to purple. mdpi.com
Thiophene & Furan-appended PyrazolineAluminum (Al³⁺)Fluorescent chemosensor. researchgate.net

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new compounds before they are synthesized in the lab. For chalcone derivatives, methods like Density Functional Theory (DFT) and molecular docking are particularly valuable. mdpi.comresearchgate.net

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure of a molecule. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap (ΔE) is particularly important, as it relates to the molecule's chemical reactivity and electronic transition properties. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. Such studies on this compound would allow researchers to predict its reactivity, stability, and optical properties, and to understand how adding different substituents would tailor these characteristics.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulates how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net By computationally screening derivatives of this compound against various protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. nih.gov

Computational MethodInformation GainedApplication in Derivative Design
DFT HOMO-LUMO gap, electron density distribution, reactivity indices. Predicting electronic and optical properties; guiding synthetic modifications to achieve desired characteristics.
Molecular Docking Binding affinity, binding pose within a protein active site. researchgate.netIdentifying potential biological targets; prioritizing derivatives for synthesis as potential therapeutic agents.
MD Simulations Stability of ligand-protein complexes, conformational changes. nih.govValidating docking results and understanding the dynamic interactions between the molecule and its target.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Forecasting

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the analysis of vast datasets to predict outcomes and identify patterns that are not obvious to humans. nih.gov

Property Forecasting (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate the structural or physicochemical features of molecules with their biological activities. arxiv.orgnih.gov For chalcones, ML models have been successfully developed to predict activities such as enzyme inhibition based on calculated electronic properties. arxiv.orgnih.gov By training a model on a large dataset of known furan-containing chalcones and their measured biological activities, it would be possible to forecast the potential therapeutic efficacy of novel, unsynthesized derivatives of this compound. This approach significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. arxiv.orgnih.gov

Reaction Prediction and Synthesis Planning: AI is also being applied to retrosynthesis and reaction outcome prediction. iscientific.org ML models trained on millions of published chemical reactions can predict the most likely products for a given set of reactants and conditions or suggest a viable synthetic route for a target molecule. nih.gov This technology, known as Computer-Aided Synthesis Planning (CASP), can help chemists devise more efficient pathways to synthesize this compound and its analogues, potentially uncovering novel and more sustainable synthetic routes. iscientific.org

AI/ML ApplicationDescriptionRelevance to this compound
Property Prediction Models are trained on existing chalcone data to predict properties like biological activity or toxicity for new structures. arxiv.orgnih.govRapidly screen virtual libraries of derivatives to identify candidates with high predicted activity for targeted synthesis.
Reaction Optimization Algorithms can predict reaction yields or outcomes under different conditions (catalyst, solvent, temperature). rsc.orgIdentify the optimal conditions for synthesizing the target molecule with maximum yield and purity.
Retrosynthesis AI suggests potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. iscientific.orgPropose efficient and novel synthetic routes, potentially reducing the number of steps or improving overall yield.

Q & A

Q. Table 1: Comparison of Reported Synthesis Conditions

StudySolventCatalystYield (%)Reference
Chalcone AEthanolNaOH65–75
Chalcone BTHFPiperidine80–85

Which spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch ~1650–1700 cm⁻¹) and methoxy group (C-O ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify protons on the furan ring (δ 6.5–7.5 ppm), methoxyphenyl group (δ 3.8 ppm for OCH₃), and enone system (δ 7.0–8.0 ppm for conjugated protons) .
  • Mass Spectrometry : Confirm molecular ion peak (C₁₄H₁₂O₃, [M]⁺ at m/z 228) and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolve stereochemistry and crystal packing (e.g., non-centrosymmetric packing for nonlinear optics) .

How can conflicting NMR data from different studies be resolved?

Advanced
Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), concentration, or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to resolve overlapping signals .
  • Variable Temperature NMR : Probe keto-enol tautomerism by observing shifts at elevated temperatures .
  • Referencing Databases : Cross-check with PubChem (CID 5924870) or crystallographic data (e.g., CCDC entries) .

What strategies improve crystal growth for X-ray diffraction analysis?

Q. Advanced

  • Solvent Selection : Slow evaporation of polar solvents (e.g., methanol/acetone mixtures) promotes single-crystal growth .
  • Temperature Control : Gradual cooling from saturated solutions reduces nucleation sites .
  • Seeding : Introduce microcrystals to guide growth .
  • Refinement Tools : Use SHELXL for high-resolution refinement, especially for twinned or high-symmetry crystals .

What biological assays are suitable for initial activity screening?

Q. Basic

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Antimicrobial Screening : Disk diffusion against E. coli or S. aureus .
  • Enzyme Inhibition : UV-Vis assays for α-glucosidase or tyrosinase inhibition .

How do substituents on the aryl rings influence electronic properties?

Q. Advanced

  • Electron-Donating Groups (e.g., OCH₃) : Increase electron density on the enone system, enhancing reactivity toward nucleophiles .
  • Hammett Constants : Correlate substituent effects with reaction rates (σ⁺ values for para-substituents) .
  • Computational Studies : DFT calculations (e.g., HOMO-LUMO gaps) predict charge distribution and redox behavior .

What are the challenges in computational modeling of this compound’s reactivity?

Q. Advanced

  • Tautomerism : Keto-enol equilibrium requires multi-configurational approaches in simulations .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to improve accuracy of reaction barriers .
  • Functionals : Benchmark DFT methods (e.g., B3LYP vs. M06-2X) for predicting spectroscopic properties .

What purification methods are effective post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) .
  • Recrystallization : Ethanol yields needle-like crystals; methanol may improve purity .
  • TLC Monitoring : Hexane/ethyl acetate (1:1) as mobile phase (Rf ~0.5) .

How to analyze non-linear optical (NLO) properties from crystallographic data?

Q. Advanced

  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C-H···O) influencing hyperpolarizability .
  • Packing Analysis : Non-centrosymmetric crystals (e.g., orthorhombic Pbca) indicate potential NLO activity .
  • Kurtz-Perry Test : Measure second-harmonic generation (SHG) efficiency relative to urea .

What mechanistic insights exist for the compound’s synthesis?

Q. Advanced

  • Claisen-Schmidt Pathway : Base-catalyzed aldol condensation followed by dehydration .
  • Role of Solvent : Polar aprotic solvents (e.g., THF) stabilize the enolate intermediate, improving yield .
  • Side Reactions : Competing Michael additions or dimerization require stoichiometric control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.